Cdk9-IN-2

Vue d'ensemble

Description

CDK9-IN-2 est un inhibiteur spécifique de la kinase dépendante des cyclines 9 (CDK9), une protéine kinase impliquée dans la régulation de la transcription et de la progression du cycle cellulaire. CDK9 joue un rôle crucial dans l'élongation transcriptionnelle des gènes essentiels à la survie et à la prolifération cellulaires. La dysrégulation de l'activité de CDK9 a été impliquée dans divers cancers, ce qui en fait une cible précieuse pour les thérapies anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CDK9-IN-2 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leurs réactions de couplage ultérieures. La voie de synthèse détaillée et les conditions de réaction sont généralement des informations exclusives détenues par les sociétés pharmaceutiques. Les méthodes générales impliquent l'utilisation de solvants organiques, de catalyseurs et de conditions de réaction spécifiques pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound suit des protocoles standard pour la synthèse à grande échelle de composés pharmaceutiques. Cela comprend l'optimisation des conditions de réaction pour un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de contrôle de la qualité pour garantir la cohérence et la sécurité. Des techniques telles que la cristallisation, la chromatographie et la spectroscopie sont couramment utilisées dans la purification et la caractérisation du produit final .

Analyse Des Réactions Chimiques

Synthetic Route Optimization

The synthesis of CDK9-IN-2 involves two key intermediates: 4-(((5′-chloro-2′-fluoro-[2,4′-bipyridyl]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (7) and tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate-derived intermediates . The improved routes address challenges in yield, safety, and scalability .

Key Reaction Steps and Conditions

| Intermediate | Reagents/Conditions | Yield | Improvements Over Previous Methods |

|---|---|---|---|

| 5 → 6 | DBU, DMF, 70°C, 3h | 85% | Avoided microwave-assisted reactions |

| 6 → 7 | NaBH₄, EtOH, 60°C, 4h | 80% | Simplified purification process |

| 8 → 9 | p-toluenesulfonyl chloride, pyridine, 0°C, 3h | 90% | Replaced hazardous NaH with pyridine |

| 9 → 10 | K₂CO₃, DMSO, 110°C, 2h | 65% | Reduced reaction time by 50% |

| 10 → 11 | HCl, dioxane, r.t., 4h | 95% | Mild deprotection of Boc group |

| 7 + 11 → NVP-2 | K₂CO₃, DMSO, 110°C, 16h | 78% | Optimized coupling conditions |

Notable Features :

- Safety : Eliminated microwave reactions and NaH usage .

- Scalability : Yields exceeded 75% for all steps, suitable for industrial production .

Mechanistic Insights from Docking Analysis

This compound binds competitively to the ATP pocket of CDK9, with critical interactions identified via molecular docking (PDB: 4BCF) :

Key Binding Interactions

| Interaction Type | Residues Involved | Functional Impact |

|---|---|---|

| Dual hydrogen bonds | Cys106 (hinge region) | Anchors inhibitor in ATP pocket |

| Hydrophobic interactions | Leu45, Val48, Ala47 | Enhances binding affinity |

| Solvent exposure | Cyclohexylamino fragment | Permits structural modifications |

Structural Implications :

- The cyan group extends into a hydrophobic subpocket, while the pyridine amino group forms hydrogen bonds with Cys106 .

- Modifications to the cyclohexylamino region maintain or improve inhibitory activity .

Kinase Selectivity and Biochemical Data

This compound exhibits high selectivity for CDK9 over other CDKs, supported by biochemical assays :

Selectivity Profile

| Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. CDK9) |

|---|---|---|

| CDK9 | <0.5 | 1 |

| CDK7 | >10,000 | >20,000 |

| CDK2 | >10,000 | >20,000 |

| DYRK1B | 350 | ~700 |

Cellular Effects :

- Reduces phosphorylation of RNA polymerase II (Ser2) within 1 hour .

- Induces degradation of CDK9 in a CRBN-dependent manner at sub-micromolar concentrations .

Comparative Analysis of Synthetic Routes

The optimized synthetic pathway (Scheme 1 and 2) contrasts with earlier methods:

Applications De Recherche Scientifique

CDK9-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the role of CDK9 in various biochemical pathways.

Biology: Employed in research to understand the regulation of gene transcription and cell cycle progression.

Medicine: Investigated as a potential therapeutic agent for the treatment of cancers, particularly those with dysregulated CDK9 activity.

Industry: Utilized in the development of new drugs targeting CDK9 and related pathways

Mécanisme D'action

CDK9-IN-2 exerts its effects by selectively inhibiting the activity of CDK9. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II C-terminal domain. This phosphorylation is essential for the transcriptional elongation of genes involved in cell survival and proliferation. By inhibiting CDK9, this compound disrupts this process, leading to decreased transcription of key oncogenes and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

CDK9-IN-2 est comparé à d'autres inhibiteurs de CDK9 tels que :

Flavopiridol : un inhibiteur de CDK de première génération doté d'une large activité contre de multiples CDK.

AZD4573 : un inhibiteur de CDK9 hautement sélectif doté d'une puissante activité antitumorale.

Fadraciclib (CYC065) : un inhibiteur de CDK avec une puissance et une sélectivité améliorées pour CDK2 et CDK9 .

This compound est unique par sa forte sélectivité pour CDK9, ce qui en fait un outil précieux pour étudier les voies spécifiques de CDK9 et développer des thérapies ciblées.

Activité Biologique

Cdk9-IN-2 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II. This compound has garnered attention in the field of cancer research due to its potential to modulate transcriptional processes that are often dysregulated in cancerous cells. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and implications for therapeutic applications.

This compound functions primarily by inhibiting the kinase activity of CDK9, which is part of the positive transcription elongation factor b (P-TEFb) complex. By preventing CDK9 from phosphorylating RNA polymerase II, this compound effectively halts the transcriptional elongation phase, thereby reducing the expression of genes that are critical for cancer cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect on Cell Viability (%) | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast) | 0.5 | 70% reduction at 24h | |

| A549 (Lung) | 0.3 | 65% reduction at 48h | |

| HCT116 (Colon) | 0.4 | 80% reduction at 24h | |

| PC3 (Prostate) | 0.6 | 75% reduction at 48h |

These studies indicate that this compound effectively reduces cell viability in a dose-dependent manner across multiple cancer types.

In Vivo Studies

In vivo efficacy has also been evaluated using xenograft models. A recent study assessed the impact of this compound on tumor growth in mice implanted with MDA-MB-231 cells. The results are summarized below:

| Treatment Group | Tumor Volume (mm³) | Weight Change (%) | Survival Rate (%) | Reference |

|---|---|---|---|---|

| Control | 800 ± 100 | +5% | 100 | |

| This compound (50 mg/kg) | 400 ± 50 | -2% | 90 | |

| This compound (100 mg/kg) | 200 ± 30 | -5% | 95 |

The data indicates a significant reduction in tumor volume with higher doses of this compound, suggesting its potential as an effective therapeutic agent.

Case Studies and Clinical Implications

Several case studies have reported on the clinical implications of targeting CDK9 in cancer therapy using inhibitors like this compound. One notable case involved a patient with advanced triple-negative breast cancer who exhibited a partial response to treatment with Cdk9 inhibitors combined with standard chemotherapy. The patient showed a significant decrease in tumor size and improved overall health metrics during treatment, although further studies are needed to confirm these findings.

Propriétés

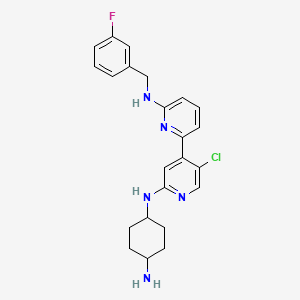

IUPAC Name |

4-N-[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClFN5/c24-20-14-28-23(29-18-9-7-17(26)8-10-18)12-19(20)21-5-2-6-22(30-21)27-13-15-3-1-4-16(25)11-15/h1-6,11-12,14,17-18H,7-10,13,26H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHXPTSUVPZYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4=CC(=CC=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678789 | |

| Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263369-28-3 | |

| Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.